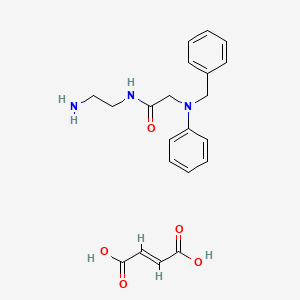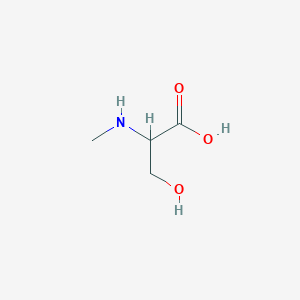
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyroyl Phytosphingosine is a synthetic derivative of phytosphingosine, a naturally occurring sphingoid base found in the stratum corneum of the skin. This compound is known for its role in enhancing skin barrier function and providing anti-inflammatory and antimicrobial benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyroyl Phytosphingosine can be synthesized through the acylation of phytosphingosine with butyric anhydride or butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive sphingoid base .
Industrial Production Methods
Industrial production of N-Butyroyl Phytosphingosine involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyroyl Phytosphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the sphingoid base .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Butyroyl Phytosphingosine. These derivatives can have distinct biological activities and applications .
Wissenschaftliche Forschungsanwendungen
N-Butyroyl Phytosphingosine has a wide range of scientific research applications:
Wirkmechanismus
N-Butyroyl Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in sphingolipid metabolism, such as serine palmitoyltransferase and sphingosine kinase.
Pathways Involved: It modulates pathways related to inflammation, cell differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Butyroyl Phytosphingosine include:
Phytosphingosine: The parent compound, known for its antimicrobial and anti-inflammatory properties.
N-Acetyl Phytosphingosine: Another derivative with enhanced stability and similar biological activities.
Ceramides: A class of sphingolipids that include N-acylated sphingoid bases and are crucial for skin barrier function.
Uniqueness
N-Butyroyl Phytosphingosine is unique due to its specific acylation with butyric acid, which enhances its stability and bioactivity compared to other derivatives. This modification allows it to provide superior skin barrier enhancement and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C22H45NO4 |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
CRVGCEIWUOFGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


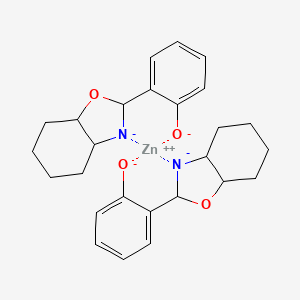
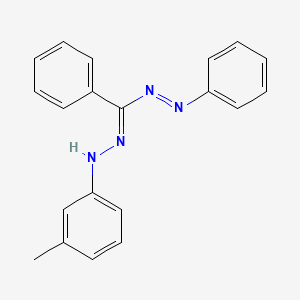



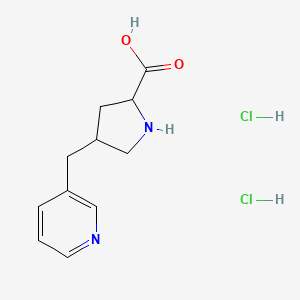
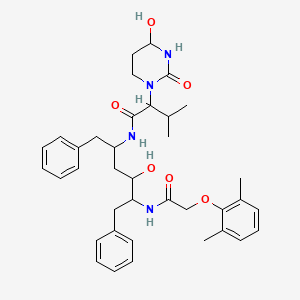
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
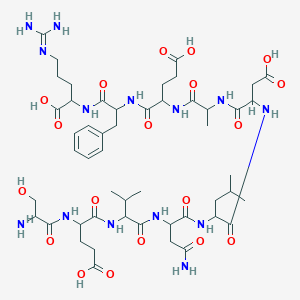
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)

